![molecular formula C13H16BrNO3 B8152963 1-Bromo-3-(cyclohexylmethoxy)-5-nitrobenzene](/img/structure/B8152963.png)
1-Bromo-3-(cyclohexylmethoxy)-5-nitrobenzene
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Overview
Description
1-Bromo-3-(cyclohexylmethoxy)-5-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, a nitro group, and a cyclohexylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(cyclohexylmethoxy)-5-nitrobenzene typically involves the bromination of 3-(cyclohexylmethoxy)-5-nitrobenzene. One common method is to use dibromohydantoin as the brominating agent in the presence of sulfuric acid. The reaction is carried out by adding nitrobenzene and concentrated sulfuric acid to a flask, cooling the mixture to below 40°C, and then adding dibromohydantoin. The reaction mixture is stirred and maintained at 50-60°C until the reaction is complete .
Industrial Production Methods
For large-scale production, the process involves similar steps but with optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the temperature and reaction time, and the product is purified through recrystallization using solvents like methanol.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(cyclohexylmethoxy)-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-(cyclohexylmethoxy)-5-nitroaniline when using an amine nucleophile.
Reduction: The major product is 1-amino-3-(cyclohexylmethoxy)-5-nitrobenzene.
Oxidation: Products include various oxidized derivatives of the cyclohexylmethoxy group.
Scientific Research Applications
1-Bromo-3-(cyclohexylmethoxy)-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(cyclohexylmethoxy)-5-nitrobenzene involves its interactions with various molecular targets. The bromine atom and nitro group are key functional groups that participate in chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
1-Bromo-3-(cyclohexylmethoxy)-5-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-3-nitrobenzene: Lacks the cyclohexylmethoxy group, making it less bulky and potentially less reactive in certain reactions.
1-Bromo-3-(methoxy)-5-nitrobenzene: Contains a methoxy group instead of a cyclohexylmethoxy group, which may affect its solubility and reactivity.
1-Bromo-3-(cyclohexylmethoxy)-benzene:
The presence of the cyclohexylmethoxy group in this compound makes it unique in terms of steric hindrance and hydrophobicity, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
1-bromo-3-(cyclohexylmethoxy)-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-11-6-12(15(16)17)8-13(7-11)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFULUGXZBVKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC(=CC(=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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